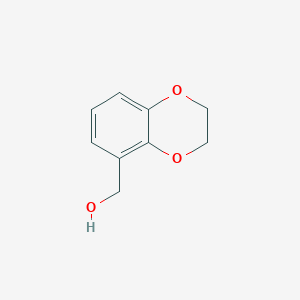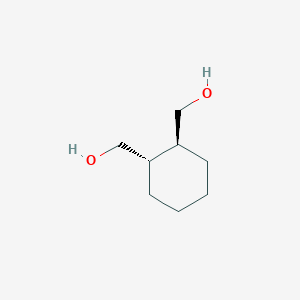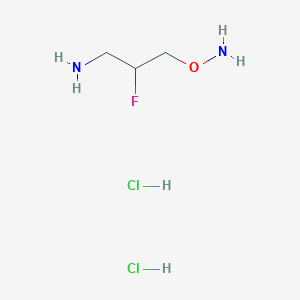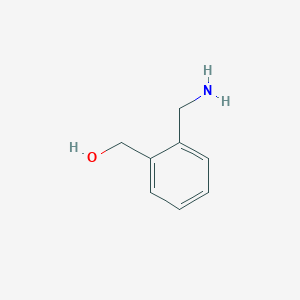
2,3-二氢-1,4-苯并二噁烷-5-基甲醇
概述
描述
2,3-Dihydro-1,4-benzodioxin-5-ylmethanol is an organic compound with the molecular formula C9H10O3. It is also known by its IUPAC name, 2,3-dihydro-1,4-benzodioxin-5-ylmethanol. This compound is characterized by a benzodioxin ring structure with a methanol group attached to it. It is primarily used for research and development purposes .
科学研究应用
2,3-Dihydro-1,4-benzodioxin-5-ylmethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol typically involves the cyclization of catechol derivatives with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, resulting in the benzodioxin ring structure. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products .
化学反应分析
Types of Reactions
2,3-Dihydro-1,4-benzodioxin-5-ylmethanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The benzodioxin ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of 2,3-dihydro-1,4-benzodioxin-5-carboxylic acid.
Reduction: Formation of 2,3-dihydro-1,4-benzodioxin-5-ylmethane.
Substitution: Formation of various substituted benzodioxin derivatives.
作用机制
The mechanism of action of 2,3-Dihydro-1,4-benzodioxin-5-ylmethanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its structure and functional groups. The pathways involved may include oxidative stress modulation, signal transduction, and metabolic regulation .
相似化合物的比较
Similar Compounds
- 2,3-Dihydro-1,4-benzodioxin-5-carboxylic acid
- 2,3-Dihydro-1,4-benzodioxin-5-ylmethane
- 2,3-Dihydro-1,4-benzodioxin-5-ylamine
Uniqueness
2,3-Dihydro-1,4-benzodioxin-5-ylmethanol is unique due to its specific methanol functional group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other benzodioxin derivatives that may have different substituents, leading to varied properties and applications .
属性
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-3,10H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATIARBIFSKYKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379872 | |
| Record name | 2,3-dihydro-1,4-benzodioxin-5-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274910-19-9 | |
| Record name | 2,3-dihydro-1,4-benzodioxin-5-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the interaction between 2,3-dihydro-1,4-benzodioxin-5-ylmethanol and HIV-1 integrase?
A: HIV-1 integrase is an essential enzyme for the replication cycle of the human immunodeficiency virus (HIV). This enzyme enables the integration of viral DNA into the host cell's genome, a crucial step for viral persistence. [] Compounds that can bind to and inhibit HIV-1 integrase are therefore of significant interest as potential antiretroviral therapies. The research paper you provided describes the structural analysis of 2,3-dihydro-1,4-benzodioxin-5-ylmethanol complexed with the core domain of HIV-1 IN. This structural information provides valuable insights into the binding mode of the compound and its potential mechanism of action.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B150903.png)







